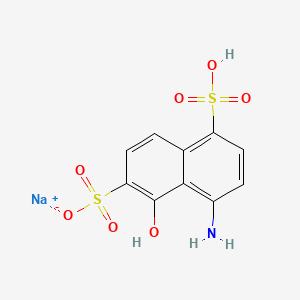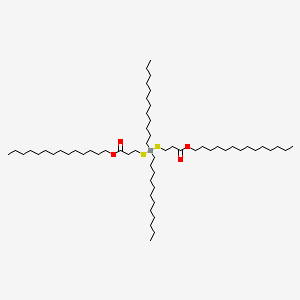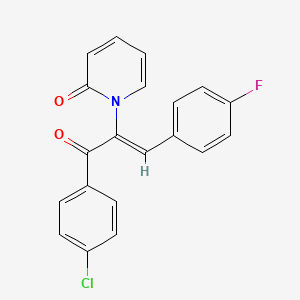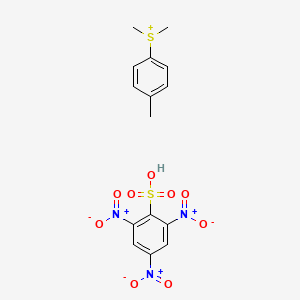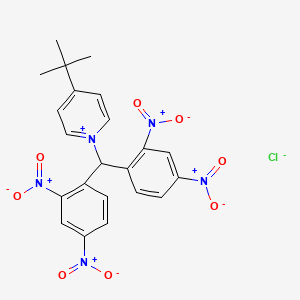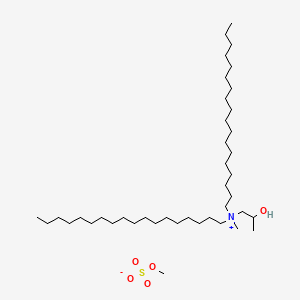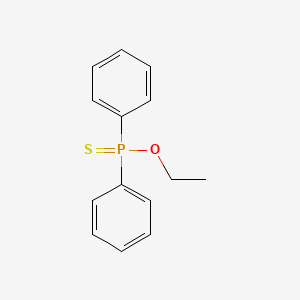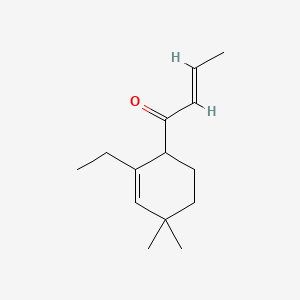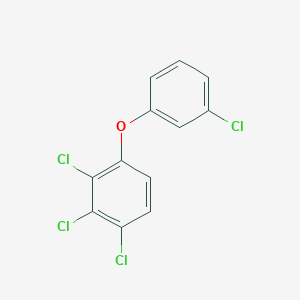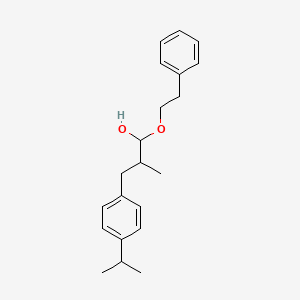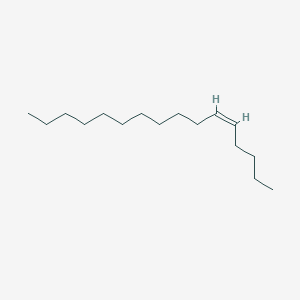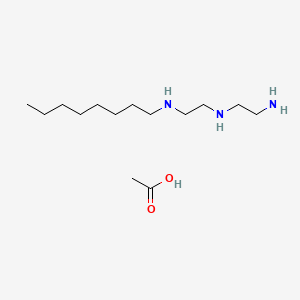
N-(2-Aminoethyl)-N'-octylethylenediamine acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethyl)-N’-octylethylenediamine acetate is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of an aminoethyl group and an octyl group attached to the ethylenediamine backbone, with an acetate counterion. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N’-octylethylenediamine acetate typically involves the reaction of N-(2-aminoethyl)ethane-1,2-diamine with octyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures. The resulting product is then treated with acetic acid to form the acetate salt.
Industrial Production Methods
Industrial production of N-(2-Aminoethyl)-N’-octylethylenediamine acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purity of the final product is achieved through multiple purification steps, including distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Aminoethyl)-N’-octylethylenediamine acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups in the compound can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
N-(2-Aminoethyl)-N’-octylethylenediamine acetate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(2-Aminoethyl)-N’-octylethylenediamine acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its amphiphilic nature allows it to interact with cell membranes, potentially altering membrane permeability and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Aminoethyl)acetamide: Similar in structure but lacks the octyl group.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Contains a trimethoxysilane group instead of the octyl group.
2-Aminoethyl methacrylate hydrochloride: Contains a methacrylate group instead of the octyl group.
Uniqueness
N-(2-Aminoethyl)-N’-octylethylenediamine acetate is unique due to the presence of both an aminoethyl group and a long-chain octyl group, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
Propriétés
Numéro CAS |
93778-79-1 |
|---|---|
Formule moléculaire |
C14H33N3O2 |
Poids moléculaire |
275.43 g/mol |
Nom IUPAC |
acetic acid;N'-[2-(octylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C12H29N3.C2H4O2/c1-2-3-4-5-6-7-9-14-11-12-15-10-8-13;1-2(3)4/h14-15H,2-13H2,1H3;1H3,(H,3,4) |
Clé InChI |
QJLRWDJLXDWGDN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNCCNCCN.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


